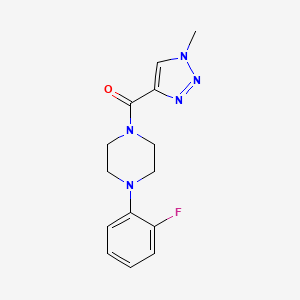
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanol: is a heterocyclic compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of a pyrazine ring, a piperidine ring, and a methanol group, making it a versatile building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanol typically involves the reaction of pyrazine derivatives with piperidine intermediates. One common method includes the alkylation of pyrazine with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then subjected to reflux or heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid or pyrazine-2-aldehyde.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(1-Pyridin-2-yl-ethyl)-piperidin-4-yl)-methanol: Similar structure with a pyridine ring instead of a pyrazine ring.
(1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-yl)-methanol: Similar structure with a different substitution pattern on the piperidine ring.
Uniqueness
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanol is unique due to its specific combination of pyrazine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
[1-(1-pyrazin-2-ylethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10(12-8-13-4-5-14-12)15-6-2-11(9-16)3-7-15/h4-5,8,10-11,16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLONDWFCDODGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2720903.png)


![N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2720908.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2720911.png)


![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2720916.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2720918.png)
![N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2720919.png)
![10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2720920.png)
![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)

